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molecular formula C18H27NO2S B8575958 1-t-Butoxycarbonyl-4-(benzylmercaptomethyl)piperidine

1-t-Butoxycarbonyl-4-(benzylmercaptomethyl)piperidine

Cat. No. B8575958
M. Wt: 321.5 g/mol
InChI Key: CKIVDXKQFMFIGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06303593B1

Procedure details

To a solution of 500 mg (2.32 mmol) of 1-t-butoxycarbonyl-4-(hydroxymethyl)piperidine (Example 201) and 1 mL (4.5 mmol) of 2,6-di-t-butylpyridine in 10 mL of CH2Cl2 was added 0.4 mL (2.32 mmol) of triflouromethanesulfonic anhydride at −78° C. After stirring for 0.5 h, 0.5 mL (4.5 mmol) of benzylmercaptane were added. The mixture was warmed to 0° C. and allowed to stir for another 15 min. 10 mL of sat'd NaHCO3 solution were added and the mixture was extracted with CH2Cl2. The combined organic fractions were washed with sat'd NaHCO3 solution and sat'd NaCl solution, dried over MgSO4, filtered and the filtrate was concentrated. The residue was purified by chromatography (silica, hexanes:ethyl acetate, 4:1) to give the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14]O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(C1[CH:25]=[CH:24][CH:23]=[C:22]([C:26]([CH3:29])([CH3:28])C)N=1)(C)(C)C.FC(F)(F)[S:32](OS(C(F)(F)F)(=O)=O)(=O)=O.C([O-])(O)=O.[Na+]>C(Cl)Cl>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][S:32][CH2:29][C:26]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:28]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CO
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(C)(C)C1=NC(=CC=C1)C(C)(C)C
Name
Quantity
0.4 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
0.5 mL (4.5 mmol) of benzylmercaptane were added
STIRRING
Type
STIRRING
Details
to stir for another 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2
WASH
Type
WASH
Details
The combined organic fractions were washed with sat'd NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (silica, hexanes:ethyl acetate, 4:1)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CSCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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